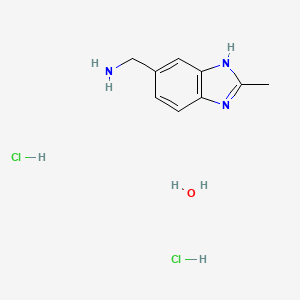

1H-Benzimidazole-5-methanamine,2-methyl-(9CI)

Description

1H-Benzimidazole-5-methanamine,2-methyl-(9CI) is a benzimidazole derivative characterized by a methyl group at position 2 and a methanamine (-CH2NH2) substituent at position 5 of the fused bicyclic aromatic ring. Benzimidazoles are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and material science due to their structural versatility and biological activity .

Properties

IUPAC Name |

(2-methyl-3H-benzimidazol-5-yl)methanamine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH.H2O/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXZMZAAEJBNQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)CN.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267875-44-5 | |

| Record name | (2-methyl-1H-1,3-benzodiazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1H-Benzimidazole-5-methanamine,2-methyl-(9CI) typically involves the reaction of 2-methylbenzimidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction is carried out in a high-pressure reactor at elevated temperatures, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole-5-methanamine,2-methyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Benzimidazole-5-methanamine,2-methyl-(9CI) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-methanamine,2-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1H-Benzimidazole-5-methanamine,2-methyl-(9CI) with structurally related benzimidazole derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Findings and Trends

Substituent Position and Bioactivity :

- The positional isomer 1H-Benzimidazole-2-methanamine,5-methyl-(9CI) (methanamine at position 2 vs. 5) demonstrates how substituent placement affects hydrogen bonding and receptor interactions .

- Nitro-substituted derivatives (e.g., 2-Methyl-5-nitrobenzimidazole) exhibit electron-withdrawing effects, enhancing stability in oxidative environments but reducing solubility .

Trifluoromethyl (-CF3): Increases lipophilicity and metabolic stability, making it advantageous in agrochemicals . Aldehyde (-CHO): Serves as a reactive handle for condensation reactions, useful in synthesizing Schiff bases or heterocyclic derivatives .

Sulfur-Containing Derivatives :

- Compounds like 1H-Benzimidazol-2-amine,5-(ethylthio)-(9CI) leverage sulfur's electron-rich nature for improved binding to metal ions or biological targets .

Comparative Reactivity :

- The nitro group in 2-Methyl-5-nitrobenzimidazole may limit electrophilic substitution reactivity compared to the methanamine group, which participates in nucleophilic reactions .

Biological Activity

1H-Benzimidazole-5-methanamine, 2-methyl-(9CI) is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.

- Chemical Name : 1H-Benzimidazole-5-methanamine, 2-methyl-(9CI)

- Molecular Formula : C9H11N3

- Molecular Weight : 161.2 g/mol

- CAS Number : 115087-90-6

Benzimidazole compounds generally exert their biological effects through several mechanisms:

- Microtubule Inhibition : Many benzimidazoles inhibit microtubule polymerization, affecting cellular division and function.

- Enzyme Inhibition : They can act as inhibitors of various enzymes involved in metabolic pathways.

- Receptor Modulation : Certain derivatives modulate receptor activity, influencing signaling pathways associated with growth and inflammation.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance:

- Gram-positive Bacteria : Compounds have shown effectiveness against Staphylococcus aureus.

- Gram-negative Bacteria : Activity against Escherichia coli has also been documented.

A study comparing the activity of various benzimidazole derivatives revealed that those with specific substitutions at the 1-, 2-, or 5-positions exhibited enhanced antimicrobial effects .

Anticancer Properties

The anticancer potential of benzimidazole derivatives is notable. For example:

- A derivative was found to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Research has shown that certain compounds can induce apoptosis in cancer cells while sparing normal cells .

Anti-inflammatory Effects

Benzimidazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes them potential candidates for treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A series of 2-methyl benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity. The study found that compounds with electron-withdrawing groups at the 5-position displayed superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics . -

Case Study on Anticancer Activity :

In a study focusing on the anticancer effects of benzimidazole derivatives, one compound demonstrated a significant reduction in tumor size in vivo models of breast cancer. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 1H-Benzimidazole-5-methanamine,2-methyl-(9CI)?

The compound is typically synthesized via condensation of o-phenylenediamine with aldehydes/ketones under acidic conditions (e.g., HCl or H₂SO₄ in ethanol/methanol), followed by reduction and alkylation steps. For example, formylation of the benzimidazole core can introduce a methyl group at the 2-position, while subsequent reductive amination yields the methanamine substituent at the 5-position . Key reagents include sodium borohydride for reduction and alkyl halides for N-ethylation.

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Analytical methods include:

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for research-grade material).

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C2, methanamine at C5).

- Mass Spectrometry (MS): Exact mass (e.g., m/z 162.1885 for C₉H₁₀N₂O) verifies molecular formula .

- X-ray Crystallography: For unambiguous structural determination using programs like SHELXL .

Q. What are the primary biological activities associated with this benzimidazole derivative?

Benzimidazole derivatives exhibit antimicrobial, anticancer, and antiparasitic activities. For example:

- Antimicrobial: MIC (Minimum Inhibitory Concentration) values of 15 µg/mL against S. aureus .

- Anticancer: IC₅₀ values ranging 10–30 µM in cell lines via apoptosis induction and oxidative stress pathways .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis or reactivity of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electronic properties, reaction pathways, and transition states:

- Reaction Mechanism: Simulate condensation steps to identify rate-limiting stages.

- Electronic Structure: Analyze HOMO/LUMO gaps to predict redox behavior or nucleophilic sites .

- Solvent Effects: Use polarizable continuum models (PCM) to optimize solvent selection (e.g., ethanol vs. DMF) .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

- Experimental Validation: If DFT-predicted reaction yields deviate from lab results, re-evaluate solvent or catalyst models in simulations.

- Error Analysis: Cross-check computational parameters (basis sets, exchange-correlation functionals) against empirical data (e.g., NMR shifts, IR spectra) .

- Multi-Method Approach: Combine DFT with molecular dynamics (MD) to account for steric effects in substitution reactions .

Q. How do substituent modifications at the 5-position affect biological activity?

- Structure-Activity Relationship (SAR): Replace the methanamine group with ethylthio (C₉H₁₁N₃S) to study changes in lipophilicity and binding affinity.

- Bioassays: Compare IC₅₀ values against parental compounds in cancer cell lines. Substitutions like -SCH₂CH₃ may enhance membrane permeability but reduce hydrogen bonding .

Q. What advanced techniques characterize metal complexes involving this compound?

- Spectroscopy: UV-Vis and EPR to study coordination geometry (e.g., Zn²⁺ complexes with benzimidazole ligands).

- Thermogravimetric Analysis (TGA): Assess thermal stability of complexes.

- Single-Crystal XRD: Resolve bonding angles and ligand-metal interactions .

Methodological Notes

- Synthetic Optimization: Use Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent polarity for higher yields .

- Crystallography: SHELXL refinement requires high-resolution data (≤1.0 Å) and twin detection for accurate structural models .

- Biological Assays: Include positive controls (e.g., cisplatin for cytotoxicity) and validate via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.